2-(Hydrazonomethyl)-1H-benzo[d]imidazole
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Overview
Description
2-(Hydrazonomethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a hydrazonomethyl group attached to it Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazonomethyl)-1H-benzo[d]imidazole typically involves the condensation of benzimidazole with hydrazine derivatives. One common method is the reaction of benzimidazole with hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Hydrazonomethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazonomethyl group to an amine.
Substitution: The hydrazonomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of benzimidazole.
Reduction: Amino derivatives of benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydrazonomethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(Hydrazonomethyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The hydrazonomethyl group can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound without the hydrazonomethyl group.
2-(Aminomethyl)-1H-benzo[d]imidazole: A similar compound with an aminomethyl group instead of hydrazonomethyl.
2-(Nitromethyl)-1H-benzo[d]imidazole: A derivative with a nitromethyl group.
Uniqueness
2-(Hydrazonomethyl)-1H-benzo[d]imidazole is unique due to the presence of the hydrazonomethyl group, which imparts distinct chemical reactivity and biological activity. This group allows for additional interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
(E)-1H-benzimidazol-2-ylmethylidenehydrazine |
InChI |
InChI=1S/C8H8N4/c9-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-5H,9H2,(H,11,12)/b10-5+ |
InChI Key |
ATSDQEKQLJTLGV-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=N/N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NN |
Origin of Product |
United States |
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